Dmab-anabaseine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
DMAB-Anabaseine dihydrochloride primarily targets the α7-containing neuronal nicotinic receptors (nAChRs) . It also acts as an antagonist at α4β2 and other nicotinic receptors . These receptors play a crucial role in neurotransmission and are involved in various physiological processes.
Mode of Action
This compound acts as a partial agonist at α7-containing neuronal nicotinic receptors It also acts as an antagonist at α4β2 and other nicotinic receptors
Biochemical Pathways
Its action on α7-containing neuronal nicotinic receptors suggests it may influence pathways related toneurotransmission and cognitive function .
Result of Action
This compound has been shown to exhibit cognition-enhancing effects . Specifically, it has been found to improve long-term memory in rats . This suggests that the compound may have potential therapeutic applications in conditions associated with cognitive impairment.
Biochemical Analysis
Biochemical Properties
Dmab-anabaseine dihydrochloride interacts with a variety of animal nicotinic acetylcholine receptors (AChRs), especially the neuromuscular [e.g., α1 2 β1γδ (embryogenic) or α1 2 β1γɛ (adult)] and α7 AChRs . It is a partial agonist at α7-containing neuronal nicotinic receptors and an antagonist at α4β2 and other nicotinic receptors .
Cellular Effects
This compound has been shown to inhibit α7 nicotinic acetylcholine receptors heterologously expressed in Xenopus oocytes . It exhibits specific cognition-enhancing effects and improves long-term memory in rats .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and activating α7-containing neuronal nicotinic receptors, while also acting as an antagonist at α4β2 and other nicotinic receptors .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve long-term memory
Preparation Methods
The synthesis of DMAB-anabaseine dihydrochloride involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt .
Chemical Reactions Analysis
DMAB-anabaseine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can be used to introduce different substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amines.
Scientific Research Applications
DMAB-anabaseine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
DMAB-anabaseine dihydrochloride is similar to other nicotinic receptor modulators, such as:
Anabaseine: The parent compound from which this compound is derived.
DMXBA (GTS-21): A synthetic derivative of anabaseine that has been studied for its cognitive-enhancing effects and potential therapeutic applications.
Nicotine: A well-known nicotinic receptor agonist that affects a broad range of nicotinic receptors but with different pharmacological profiles.
This compound is unique in its specific partial agonist activity at α7 receptors and its antagonist activity at α4β2 receptors, which contributes to its distinct pharmacological effects .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNEWWWKHBASC-YNHPUKFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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